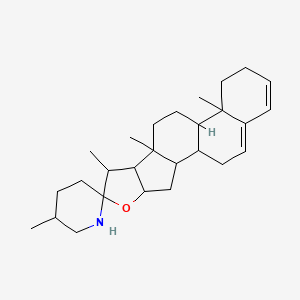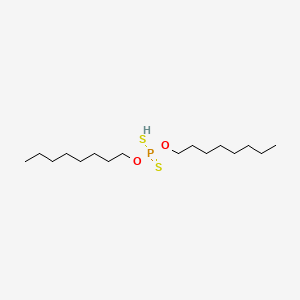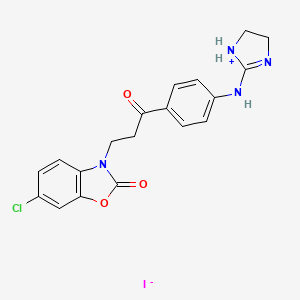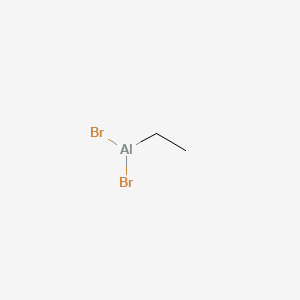![molecular formula C15H26O2 B13745483 4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid CAS No. 1003712-23-9](/img/structure/B13745483.png)
4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Ethyl-bi(cyclohexane)-4-carboxylic acid is an organic compound characterized by the presence of two cyclohexane rings connected by an ethyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Rings: The initial step involves the formation of cyclohexane rings through hydrogenation of benzene or other aromatic compounds.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, where an ethyl halide reacts with the cyclohexane rings in the presence of a strong base.
Industrial Production Methods: In industrial settings, the production of 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The ethyl group or hydrogen atoms on the cyclohexane rings can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
4’-Ethyl-bi(cyclohexane)-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially affecting their function. The ethyl group and cyclohexane rings may also influence the compound’s hydrophobicity and ability to interact with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
- 4’-Methyl-bi(cyclohexane)-4-carboxylic acid
- 4’-Propyl-bi(cyclohexane)-4-carboxylic acid
- 4’-Butyl-bi(cyclohexane)-4-carboxylic acid
Comparison: 4’-Ethyl-bi(cyclohexane)-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties compared to its methyl, propyl, and butyl analogs. The ethyl group may provide a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1003712-23-9 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
4-cyclohexyl-1-ethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H26O2/c1-2-15(14(16)17)10-8-13(9-11-15)12-6-4-3-5-7-12/h12-13H,2-11H2,1H3,(H,16,17) |
InChI-Schlüssel |
VUDVBUKNQRSSFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC(CC1)C2CCCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)

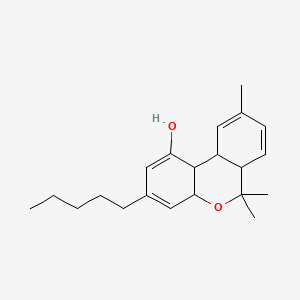
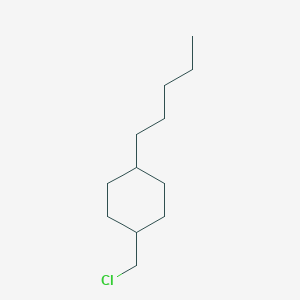

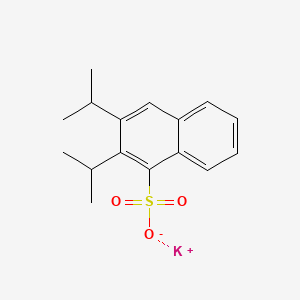
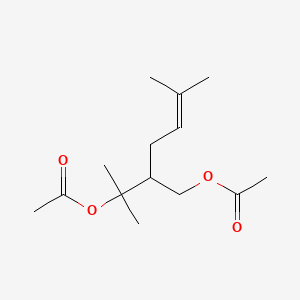
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
